molecular formula C17H23BrN2O5 B8183003 tert-Butyl 4-((5-bromo-2-nitrophenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((5-bromo-2-nitrophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8183003
M. Wt: 415.3 g/mol
InChI Key: UADFSILDAQIXGW-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-bromo-2-nitrophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a 5-bromo-2-nitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((5-bromo-2-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 5-bromo-2-nitrophenol to introduce the nitro group.

    Etherification: The reaction of 5-bromo-2-nitrophenol with a suitable alkylating agent to form the 5-bromo-2-nitrophenoxy methyl intermediate.

    Piperidine Derivatization: The reaction of the intermediate with piperidine to form the piperidine derivative.

    Carbamate Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((5-bromo-2-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium azide, potassium thiocyanate.

    Hydrolysis Conditions: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

    Reduction: Formation of tert-Butyl 4-((5-amino-2-nitrophenoxy)methyl)piperidine-1-carboxylate.

    Substitution: Formation of tert-Butyl 4-((5-substituted-2-nitrophenoxy)methyl)piperidine-1-carboxylate.

    Hydrolysis: Formation of 4-((5-bromo-2-nitrophenoxy)methyl)piperidine.

Scientific Research Applications

tert-Butyl 4-((5-bromo-2-nitrophenoxy)methyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromo-2-nitrophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-((5-bromo-2-nitrophenoxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents on the phenoxy group.

    tert-Butyl 4-((5-chloro-2-nitrophenoxy)methyl)piperidine-1-carboxylate: Contains a chlorine atom instead of a bromine atom.

    tert-Butyl 4-((5-bromo-2-aminophenoxy)methyl)piperidine-1-carboxylate: Contains an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[(5-bromo-2-nitrophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(21)19-8-6-12(7-9-19)11-24-15-10-13(18)4-5-14(15)20(22)23/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADFSILDAQIXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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